4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Medicinal Chemistry SAR FABP4/5 Inhibition

Exact-match CAS 946199-00-4 from US 9,353,102 B2 non-annulated thiophenylamide chemotype (FABP4 IC50 11-13 nM benchmark). Three-point diversification template: 4-chlorobenzamide pharmacophore, thiophen-3-yl regioisomer, dimethylamino tail. Defined halogen-bond donor for SPR/ITC binding studies. Suited as HPLC-MS reference standard (m/z ~309.1 [M+H]+). ≥95% purity. Avoid substitution assays—even single-atom halogen swaps shift potency >10-fold.

Molecular Formula C15H17ClN2OS
Molecular Weight 308.82
CAS No. 946199-00-4
Cat. No. B2894701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
CAS946199-00-4
Molecular FormulaC15H17ClN2OS
Molecular Weight308.82
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC=C(C=C1)Cl)C2=CSC=C2
InChIInChI=1S/C15H17ClN2OS/c1-18(2)14(12-7-8-20-10-12)9-17-15(19)11-3-5-13(16)6-4-11/h3-8,10,14H,9H2,1-2H3,(H,17,19)
InChIKeyPUSGVBZNFUKNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide (CAS 946199-00-4): Structural Identity and Procurement Baseline


4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide (CAS 946199-00-4, molecular formula C₁₅H₁₇ClN₂OS, molecular weight 308.82 g/mol) is a synthetic small molecule classified within the non-annulated thiophenylamide chemotype [1]. It features a 4-chlorobenzamide pharmacophore linked via an ethylenediamine spacer to a thiophen-3-yl ring bearing a dimethylamino substituent (SMILES: CN(C)C(CNC(=O)C₁=CC=C(C=C₁)Cl)C₂=CSC=C₂) [2]. The compound falls under the general Markush structure of US Patent 9,353,102 B2, which discloses non-annulated thiophenylamides as fatty-acid binding protein 4 and/or 5 (FABP4/5) inhibitors with potential therapeutic utility in type 2 diabetes, atherosclerosis, chronic kidney disease, non-alcoholic steatohepatitis, and cancer [1]. As of the present analysis, no peer-reviewed primary research articles specifically characterizing the biological activity or pharmacological profile of this exact compound have been identified in the public domain; available data are predominantly limited to patent-level class disclosures and vendor-provided purity specifications (typically ≥95%) [2].

Why 4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide Cannot Be Interchanged with Close Structural Analogs


Even among compounds sharing the core N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide scaffold, minor structural variations produce substantial divergences in physicochemical properties, target engagement profiles, and biological activity that preclude simple generic substitution [1]. The 4-chloro substituent on the benzamide ring modulates both lipophilicity (estimated cLogP increase of approximately +0.7 versus the unsubstituted parent benzamide) [2] and electronic character of the aromatic ring, affecting hydrogen-bonding capacity with target protein residues. The thiophene ring attachment position (3-yl versus 2-yl regioisomerism) further alters molecular geometry and π-stacking orientation within binding pockets [1]. In the FABP4/5 inhibitor chemotype defined by US Patent 9,353,102 B2, even single-atom substitutions among halogen variants (4-Cl, 2-Br, 3-F) or heterocycle replacements (thiophene → furan, pyridine) can shift potency by more than an order of magnitude [1]. Procurement of the exact compound with verified identity and purity is therefore essential to maintain experimental reproducibility and to enable meaningful structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide (CAS 946199-00-4) Against Analog Comparators


Halogen Substituent Differentiation: 4-Chloro vs. Unsubstituted Benzamide Parent

The presence of the 4-chloro substituent on the benzamide ring of CAS 946199-00-4 differentiates it from the unsubstituted parent compound N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide. Among structurally related non-annulated thiophenylamides disclosed in US Patent 9,353,102 B2, the 4-chlorobenzamide motif is a preferred embodiment for FABP4 and/or FABP5 inhibitory activity compared to unsubstituted benzamide analogs [1]. The chlorine atom increases molecular lipophilicity by an estimated cLogP increment of ~0.7 log units (from ~2.5 for the unsubstituted parent to ~3.2 for the 4-chloro derivative), which alters membrane permeability and target binding kinetics [2]. High-stratification differential evidence is limited; this represents Class-level inference drawn from the patent specification rather than direct head-to-head assay data for this exact compound.

Medicinal Chemistry SAR FABP4/5 Inhibition

Halogen Positional Isomer Differentiation: 4-Chloro vs. 2-Bromo Analog

The 4-chloro substitution pattern in CAS 946199-00-4 is distinct from the 2-bromo substitution in the structurally related compound 2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide . The para-chloro orientation places the halogen substituent at the 4-position of the benzamide ring, whereas the ortho-bromo analog presents the halogen at the 2-position with different steric and electronic environments. In the FABP-binding protein inhibitor series, halogen position and identity are recognized as critical determinants of potency, with certain halogen substitution patterns preferentially claimed in the patent Markush structures [1]. The para-chloro orientation may favor distinct hydrogen-bonding networks with the target protein compared to the ortho-substituted analog, though direct comparative biochemical data for this specific pair are not publicly available. This represents Class-level inference based on patent structure-activity teachings.

Medicinal Chemistry Isosteric Replacement FABP4/5

Thiophene Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl Attachment

The compound bears the thiophene ring attached at the 3-position (thiophen-3-yl), differentiating it from thiophen-2-yl regioisomers such as N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide . The position of thiophene attachment alters the angular relationship between the heterocycle and the remainder of the molecule, affecting both molecular shape and the orientation of the sulfur atom relative to the benzamide pharmacophore. In the non-annulated thiophenylamide patent series, the thiophene attachment point is a variable structural feature (represented by the heteroaryl definition in R3 of Formula I), with different regioisomers expected to produce distinct binding poses within the FABP4/5 ligand-binding pocket [1]. This represents Class-level inference; no head-to-head pharmacological comparison between the two regioisomers is publicly available.

Medicinal Chemistry Regioisomerism π-Stacking

FABP4/5 Dual Inhibitor Chemotype: Evidence from US Patent 9,353,102 B2 Binding Data

The compound belongs to the non-annulated thiophenylamide chemotype disclosed as dual FABP4/5 inhibitors in US Patent 9,353,102 B2 [1]. While specific IC₅₀ or Kᵢ data for this exact compound (CAS 946199-00-4) are not publicly disclosed in the patent or peer-reviewed literature, the BindingDB-curated data for representative compounds from this patent demonstrate FABP4 inhibitory activity in the low nanomolar range [2]. Specifically, BindingDB entry BDBM234709 (a patent-exemplified compound within the same structural series) exhibits an IC₅₀ of 13 nM against human FABP4 measured by Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay at pH 7.5, and BDBM234701 shows an IC₅₀ of 11 nM under the same conditions [2]. These data establish that the non-annulated thiophenylamide scaffold is capable of achieving potent FABP4 engagement. The 4-chloro substitution pattern of CAS 946199-00-4 aligns with the preferred aryl substitution embodiments described in the patent specification for FABP4/5 dual inhibition [1]. This evidence is Class-level inference: the quantitative data are from structurally related compounds within the same patent family, not from the target compound itself.

FABP4 FABP5 Metabolic Disease TR-FRET Assay

Purity Specification for Reproducible Research: 95%+ vs. Lower-Grade Alternatives

Commercially available 4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is specified at ≥95% purity by HPLC (CAS 946199-00-4, typical vendor specification) . This purity level is critical for biological assay reproducibility, as impurities present at ≥5% can confound dose-response measurements—particularly when the test compound is evaluated at micromolar concentrations where a 5% impurity may contribute nanomolar levels of an unintended active species [1]. The compound's close structural analogs (e.g., the 2-bromo or unsubstituted benzamide derivatives) may carry distinct impurity profiles due to different synthetic routes, meaning that even at equivalent nominal purity, the identity and biological activity of trace contaminants can differ . Researchers conducting quantitative pharmacology or SAR studies should verify the purity by orthogonal methods (HPLC-MS, ¹H/¹³C NMR) before use and should procure from suppliers providing batch-specific certificates of analysis [1].

Analytical Chemistry Quality Control Reproducibility

Calculated Physicochemical Property Comparison: Target Compound vs. Unsubstituted Benzamide Analog

Computational physicochemical profiling distinguishes CAS 946199-00-4 from its closest unsubstituted analog N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide . Based on fragment-based estimation methods (KOWWIN/EPI Suite), the 4-chloro substituent increases the octanol-water partition coefficient (cLogP) from approximately 2.5 to 3.2 (Δ ≈ +0.7), while the topological polar surface area (TPSA) remains essentially unchanged at ~48-50 Ų because the chlorine atom contributes negligible additional polar surface [1]. The increased lipophilicity of the 4-chloro analog is predicted to enhance passive membrane permeability (estimated Papp increase of ~1.5-fold based on the logP-permeability correlation) while maintaining compliance with Lipinski's Rule of Five (cLogP < 5, TPSA < 140 Ų, molecular weight < 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10) [1]. These calculated properties suggest that the 4-chloro analog may exhibit modestly improved cellular uptake compared to the unsubstituted parent, although direct experimental permeability data are lacking. This evidence is Supporting evidence based on computational prediction rather than direct measurement.

ADME Drug-likeness Physicochemical Profiling

Recommended Application Scenarios for 4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide (CAS 946199-00-4)


FABP4/5 Dual Inhibitor Lead Optimization and SAR Expansion

Based on the structural alignment of CAS 946199-00-4 with the non-annulated thiophenylamide chemotype disclosed in US Patent 9,353,102 B2 as FABP4/5 dual inhibitors, this compound is suitable as a scaffold for systematic SAR exploration in metabolic disease drug discovery programs [1]. The 4-chlorobenzamide moiety, combined with the thiophen-3-yl and dimethylamino pharmacophoric elements, provides a three-point diversification template. The patent-exemplified compounds from this series demonstrate FABP4 IC₅₀ values of 11-13 nM in TR-FRET assays [2], establishing a potency benchmark for the chemotype. Researchers can use CAS 946199-00-4 as a starting point to explore: (i) halogen substitution effects at the benzamide 4-position (Cl → F, Br, I, CF₃); (ii) thiophene regioisomerism (3-yl vs. 2-yl); and (iii) amine substituent variation (dimethylamino → pyrrolidine, piperidine). Given the absence of direct potency data for this specific compound, initial in-house FABP4/5 TR-FRET profiling is recommended to establish baseline activity before launching SAR campaigns [2].

Halogen-Bonding Pharmacophore Validation in Protein-Ligand Interaction Studies

The 4-chloro substituent in CAS 946199-00-4 provides a defined halogen-bond donor for investigating halogen-bonding interactions in protein-ligand complexes [1]. The para-chloro orientation on the benzamide ring, with its characteristic σ-hole electropositive potential, offers a structurally well-defined probe for halogen-bonding studies when compared to analogs bearing alternative halogens (F, Br, I) at the same position, or the same chlorine at different positions (ortho, meta) [2]. The compound's estimated cLogP of ~3.2, combined with a moderate TPSA of ~48-50 Ų, predicts adequate aqueous solubility for co-crystallization or biophysical binding assays (SPR, ITC) at concentrations up to 100 μM [3]. Researchers should pair CAS 946199-00-4 with its unsubstituted benzamide parent and the 2-bromo analog in head-to-head biophysical studies to quantify the free energy contribution of the 4-chloro halogen bond to target binding.

Analytical Reference Standard for Non-Annulated Thiophenylamide Purity Verification

Given the commercial availability of CAS 946199-00-4 at ≥95% purity, this compound can serve as an analytical reference standard for HPLC-MS method development and quality control of structurally related non-annulated thiophenylamide derivatives [1]. The compound's distinct chromatographic signature (retention time, UV λmax from the 4-chlorobenzamide chromophore, and characteristic mass spectral fragmentation pattern including the [M+H]⁺ ion at m/z ~309.1) enables robust method qualification for purity assessment of in-house synthesized analogs [2]. Analytical laboratories should establish a certified reference material (CRM) protocol including ¹H/¹³C NMR peak assignments, HRMS confirmation, and HPLC purity determination with a minimum acceptance criterion of ≥98% (area normalization at 254 nm) when the compound is used as a primary standard [2].

Quote Request

Request a Quote for 4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.